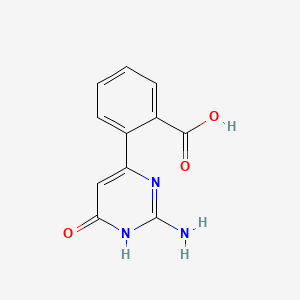
2-(2-Amino-6-hydroxy-pyrimidin-4-yl)-benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Amino-6-hydroxy-pyrimidin-4-yl)-benzoic acid is a complex organic compound that features both pyrimidine and benzoic acid moieties. Compounds with such structures are often of interest in various fields of scientific research due to their potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-6-hydroxy-pyrimidin-4-yl)-benzoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting from simple precursors like urea and malonic acid derivatives, the pyrimidine ring can be synthesized through cyclization reactions.
Functionalization: Introduction of amino and hydroxy groups on the pyrimidine ring can be achieved through selective nitration, reduction, and hydroxylation reactions.
Coupling with Benzoic Acid: The final step involves coupling the functionalized pyrimidine ring with a benzoic acid derivative, often using coupling reagents like EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
2-(2-Amino-6-hydroxy-pyrimidin-4-yl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-(2-Amino-6-hydroxy-pyrimidin-4-yl)-benzoic acid would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.
相似化合物的比较
Similar Compounds
- 2-(2-Amino-4-hydroxy-pyrimidin-5-yl)-benzoic acid
- 2-(2-Amino-6-methoxy-pyrimidin-4-yl)-benzoic acid
- 2-(2-Amino-6-hydroxy-pyrimidin-4-yl)-phenylacetic acid
Uniqueness
2-(2-Amino-6-hydroxy-pyrimidin-4-yl)-benzoic acid is unique due to the specific positioning of the amino and hydroxy groups on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C11H9N3O3 |
|---|---|
分子量 |
231.21 g/mol |
IUPAC 名称 |
2-(2-amino-6-oxo-1H-pyrimidin-4-yl)benzoic acid |
InChI |
InChI=1S/C11H9N3O3/c12-11-13-8(5-9(15)14-11)6-3-1-2-4-7(6)10(16)17/h1-5H,(H,16,17)(H3,12,13,14,15) |
InChI 键 |
HDQQISNAQPUJAN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC(=O)NC(=N2)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


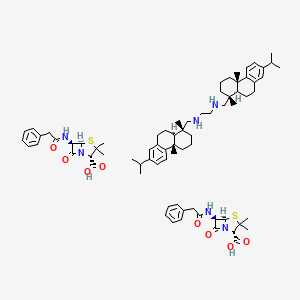
![3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13835916.png)
![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)
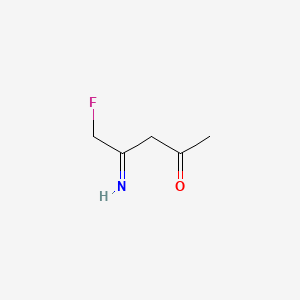
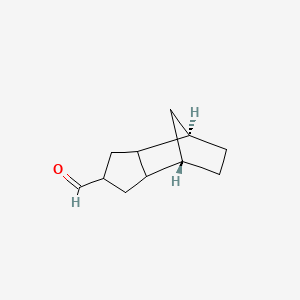
![1-[2-ethoxy-1-(2-methylprop-2-enyl)cyclopent-2-en-1-yl]-N-methylmethanamine](/img/structure/B13835946.png)
![2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13835948.png)

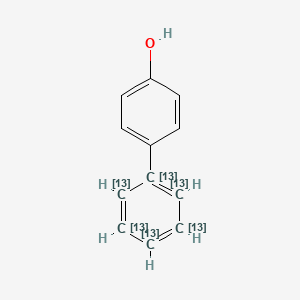
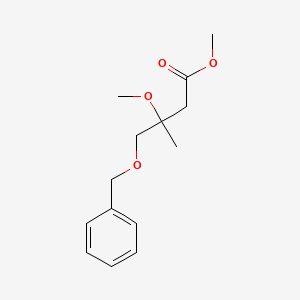
![1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene](/img/structure/B13835974.png)

![3-[Cyclopentyl(dimethyl)silyl]propan-1-amine](/img/structure/B13835976.png)
![6-Methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B13835989.png)
